Product packaging for 4-Ethoxyquinolin-2-amine(Cat. No.:CAS No. 52176-31-5)

4-Ethoxyquinolin-2-amine

Cat. No.: B12004154
CAS No.: 52176-31-5
M. Wt: 188.23 g/mol
InChI Key: RBQHMBIMGVNKGU-UHFFFAOYSA-N
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Description

4-Ethoxyquinolin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the 2-aminoquinoline and 4-alkoxyquinoline chemical classes, which are privileged structures in the development of biologically active molecules . While 4-aminoquinolines are widely recognized for their therapeutic potential, the 4-ethoxy substitution on the 2-aminopyridine core offers a distinct physicochemical profile for structure-activity relationship (SAR) studies. Research Applications and Potential: The primary research value of this compound lies in its utility as a versatile synthetic intermediate. It serves as a key building block for the design and synthesis of novel compounds targeting a range of diseases. Quinoline-based structures are frequently explored as kinase inhibitors in oncology research and investigated for the treatment of neurodegenerative conditions like Alzheimer's disease . Furthermore, the 2-amine moiety can be a critical pharmacophore, potentially enabling hydrogen bonding interactions with biological targets, making it valuable for fragment-based drug discovery . Handling and Compliance: This product is intended for research purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable local and national safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B12004154 4-Ethoxyquinolin-2-amine CAS No. 52176-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52176-31-5

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethoxyquinolin-2-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H2,12,13)

InChI Key

RBQHMBIMGVNKGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=CC=CC=C21)N

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxyquinolin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) on the unsubstituted quinoline ring typically occurs on the electron-rich carbocyclic ring, favoring positions 5 and 8. The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. However, in 4-Ethoxyquinolin-2-amine, the powerful electron-donating effects of both the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups via resonance counteract the deactivating effect of the heterocyclic nitrogen. These groups increase the electron density of the entire ring system, particularly at positions ortho and para to themselves. libretexts.org Consequently, electrophilic attack is strongly directed to the available positions on the carbocyclic ring, primarily C5 and C7.

Nucleophilic aromatic substitution (SNAr) on the quinoline nucleus is favored at the electron-deficient C2 and C4 positions, especially if a good leaving group is present. In this compound, these positions are already occupied. Therefore, direct nucleophilic substitution on the ring carbons is not a typical reaction pathway unless one of the existing groups is first converted into a leaving group.

Reaction Type Typical Reagents Predicted Position of Substitution Governing Factors
Electrophilic Halogenation Br₂/FeBr₃, Cl₂/FeCl₃C5, C7Activation by -NH₂ and -OC₂H₅ groups
Electrophilic Nitration HNO₃/H₂SO₄C5, C7Strong activation overcomes ring deactivation
Electrophilic Sulfonation SO₃/H₂SO₄C5, C7Directing effects of electron-donating groups
Friedel-Crafts Alkylation/Acylation R-Cl/AlCl₃, RCOCl/AlCl₃Generally difficultThe basic nitrogen of the quinoline and amino group can complex with the Lewis acid catalyst, deactivating the ring. libretexts.org

The primary aromatic amino group at the C2 position is a key site of reactivity. It can act as a nucleophile and undergo a variety of transformations.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding C2-amido derivatives. This reaction is a common method for protecting the amino group or for synthesizing derivatives with modified biological activities. researchgate.net

Alkylation: While direct alkylation can be challenging and may lead to overalkylation, the amino group can be modified through reductive amination or other indirect methods.

Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). organic-chemistry.org This process converts the amino group into a diazonium salt (-N₂⁺Cl⁻). byjus.comnih.gov Quinoline-2-diazonium salts are versatile intermediates. They can be subjected to various subsequent reactions, such as the Sandmeyer reaction, to introduce a wide range of substituents at the C2 position. organic-chemistry.orgwikipedia.orgnih.gov

Table of Sandmeyer Reactions for 4-Ethoxyquinolin-2-diazonium Chloride

Target C2-Substituent Reagent Product Reaction Name
-ClCuCl/HCl2-Chloro-4-ethoxyquinolineSandmeyer Reaction
-BrCuBr/HBr2-Bromo-4-ethoxyquinolineSandmeyer Reaction
-CNCuCN/KCN4-Ethoxyquinoline-2-carbonitrileSandmeyer Reaction
-OHH₂O, Δ4-Ethoxyquinolin-2(1H)-oneHydrolysis
-IKI4-Ethoxy-2-iodoquinolineIododediazoniation
-FHBF₄, then Δ4-Ethoxy-2-fluoroquinolineBalz-Schiemann Reaction

The ethoxy group at the C4 position is an ether linkage and is generally stable. However, it can undergo cleavage under specific, typically harsh, conditions.

Ether Cleavage (O-Dealkylation): The most significant reaction of the ethoxy group is its cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by strong Lewis acids like boron tribromide (BBr₃). researchgate.netmasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the ethyl group (SN2 mechanism). youtube.comlibretexts.org The products are ethyl halide and 2-amino-4-hydroxyquinoline. The latter exists in equilibrium with its more stable tautomeric form, 2-aminoquinolin-4(1H)-one. nih.govmdpi.comresearchgate.net This reaction provides a synthetic route to the corresponding 4-quinolone derivatives.

Conditions for Ether Cleavage

Reagent Solvent Typical Conditions Products
HBr (conc. aq.)Acetic Acid or neatReflux2-Aminoquinolin-4(1H)-one + Ethyl bromide
HI (conc. aq.)Acetic Acid or neatReflux2-Aminoquinolin-4(1H)-one + Ethyl iodide
BBr₃Dichloromethane (CH₂Cl₂)0 °C to room temp.2-Aminoquinolin-4(1H)-one + Ethyl bromide

Radical Reactions and Oxidative Processes Involving Quinoline Aminoxyls

The oxidation of the amino group in this compound can lead to the formation of radical species. One-electron oxidation of the amino group would initially produce a radical cation. Subsequent deprotonation could yield an aminyl radical. Further oxidation, potentially involving molecular oxygen, could lead to the formation of an aminoxyl radical (nitroxide), a species with the general structure R₂N-O•. While specific studies on the aminoxyl radical of this compound are not widely documented, its behavior can be inferred from the known chemistry of other aminoquinolines and aminoxyl radicals. nih.govbgu.ac.il

Once formed, radical intermediates such as the quinolinyl aminyl or aminoxyl radical can undergo coupling reactions. These reactions involve the combination of two radical species to form a new covalent bond.

Dimerization: In the absence of other radical trapping agents, two quinoline-derived radicals can couple with each other. This can lead to the formation of various dimeric structures, such as N-N coupled dimers (hydrazines) or C-C coupled bi-quinolines, depending on the nature of the radical intermediate and the reaction conditions. chemrxiv.orgrsc.orgnih.gov Dearomative dimerization triggered by single-electron reduction has also been observed in quinolines. chemrxiv.org

The formation and reactions of quinoline aminoxyls are governed by oxidation-reduction (redox) pathways.

Formation (Oxidation): The aminoxyl radical is formed through the oxidation of the parent amine. This can be achieved electrochemically or by using chemical oxidants. The process likely involves the initial formation of an aminyl radical, which then reacts with an oxygen source. In some systems, metal ions can mediate the generation of radical species from quinoline derivatives. nih.gov

Reduction: Aminoxyl radicals can be reduced back to the corresponding amine or hydroxylamine, depending on the reducing agent and the reaction pathway. This redox cycling is a key feature of the chemistry of stable nitroxides like TEMPO.

Quinoline aminoxyl radicals, being radicals themselves, are expected to react with other radical species present in the reaction medium.

Reaction with Oxygen-Centred Radicals: Aminoxyl radicals can react with oxygen-centered radicals such as peroxyl radicals (ROO•). This is a key aspect of their potential antioxidant activity. The reaction of 1,4-semiquinone radicals with molecular oxygen (a diradical) has been shown to proceed via an unusual hydrogen atom abstraction mechanism. canada.ca A similar pathway might be accessible to quinoline aminoxyls.

Reaction with Carbon-Centred Radicals: Aminoxyl radicals are known to be excellent traps for carbon-centered radicals. This "radical-radical coupling" reaction is highly efficient and forms a stable C-O-N linkage. This reactivity is the basis for the use of nitroxides as spin traps for detecting and identifying transient carbon-centered radicals via Electron Paramagnetic Resonance (EPR) spectroscopy and in nitroxide-mediated radical polymerization (NMP). nih.gov

Coordination Chemistry Reactivity

Quinoline and its derivatives are well-known for their ability to form coordination complexes with a variety of metal ions. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it a potential coordination site. Furthermore, the amino group at the 2-position of this compound introduces an additional nitrogen donor atom, allowing the molecule to function as a versatile ligand in coordination chemistry.

This compound can act as a bidentate ligand, coordinating to a metal center through both the quinoline ring nitrogen and the exocyclic amino nitrogen. This chelation results in the formation of a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The presence of the electron-donating ethoxy group at the 4-position is expected to increase the electron density on the quinoline ring system, which could potentially enhance the coordinating ability of the ring nitrogen and influence the stability and electronic properties of the resulting metal complexes.

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available literature, the behavior of analogous aminoquinoline ligands provides significant insight. For instance, 8-aminoquinoline (B160924) is a well-studied bidentate ligand that forms stable complexes with numerous transition metals, including rhenium. nih.gov Similarly, other aminoquinoline derivatives have been successfully used to synthesize platinum(II) complexes. nih.gov These examples strongly suggest that this compound would readily form complexes with a range of transition metals.

The coordination of this compound to a metal ion can lead to the formation of various complex geometries, such as square planar or octahedral, depending on the metal ion, its oxidation state, and the presence of other ligands. isca.me The specific coordination mode and the resulting structure of the complex would be influenced by steric and electronic factors of the entire ligand framework.

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
BidentateQuinoline N, Amino NTransition metals (e.g., Pt, Re, Cu, Zn)
MonodentateQuinoline N or Amino NVarious metal ions

Acid-Base Properties and Protonation Equilibria

The basicity of this compound is primarily attributed to the lone pairs of electrons on its two nitrogen atoms: the endocyclic quinoline ring nitrogen and the exocyclic amino group nitrogen. Both of these sites are capable of accepting a proton (H⁺), and their respective basicities are influenced by the electronic effects of the quinoline ring and the substituents.

In the case of the parent compound, 2-aminoquinoline (B145021), the predicted pKa for the most basic site is 6.16. This value indicates that it is a weak base. The protonation is expected to occur at the more basic of the two nitrogen atoms. The basicity of amines is influenced by the hybridization of the nitrogen atom and the delocalization of its lone pair.

The introduction of an ethoxy group at the 4-position of the quinoline ring is expected to increase the basicity of this compound compared to the unsubstituted 2-aminoquinoline. The ethoxy group is an electron-donating group through resonance, which increases the electron density on the quinoline ring system. This, in turn, enhances the availability of the lone pair on the quinoline nitrogen, making it more susceptible to protonation. The effect of substituents on the pKa of quinoline derivatives has been shown to correlate with Hammett constants, which quantify the electronic influence of substituents on a reaction center. researchgate.net Electron-donating groups generally lead to an increase in the pKa value. researchgate.net

The protonation equilibrium of this compound can be represented as follows, where the proton can add to either the ring nitrogen or the amino nitrogen:

The predominant site of protonation will be the nitrogen atom with the higher basicity (higher pKa). Given the electronic effects, it is plausible that the quinoline ring nitrogen in this compound would be more basic than the exocyclic amino group, a trend that is often observed in amino-substituted heterocyclic compounds.

Table 2: Predicted and Expected Acid-Base Properties

CompoundPredicted pKa (Strongest Basic Site)Expected Influence of 4-Ethoxy Group
2-Aminoquinoline6.16-
This compound> 6.16Increased basicity due to electron-donating effect

It is important to note that while these predictions are based on established chemical principles and data from analogous compounds, experimental determination of the pKa value for this compound would be necessary for a precise quantification of its basicity.

Advanced Spectroscopic and Structural Characterization of 4 Ethoxyquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 4-Ethoxyquinolin-2-amine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the protons of the ethoxy group (-OCH₂CH₃), and the amine (-NH₂) protons. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethoxy group would be found in the upfield region.

Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative assessment of the different proton groups.

Spin-Spin Coupling: The splitting of signals into multiplets (e.g., doublets, triplets, quartets) reveals information about adjacent, non-equivalent protons. For the ethoxy group, a characteristic triplet for the methyl group and a quartet for the methylene group would be expected due to coupling with each other.

A hypothetical ¹H NMR data table is presented below to illustrate the expected patterns.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Hypothetical Datae.g., d, te.g., 1HAromatic Protons
Hypothetical Datae.g., se.g., 2HAmine (NH₂) Proton
Hypothetical Datae.g., qe.g., 2HMethylene (-OCH₂-)
Hypothetical Datae.g., te.g., 3HMethyl (-CH₃)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals would help in assigning the carbon atoms to the quinoline ring, the ethoxy group, and identifying the carbon atoms bonded to nitrogen and oxygen. A Broadband-decoupled ¹³C NMR spectrum would show each unique carbon as a single line.

A hypothetical ¹³C NMR data table is shown below.

Chemical Shift (ppm)Assignment
Hypothetical DataAromatic Carbons (C-X)
Hypothetical DataCarbon attached to Amine (C-NH₂)
Hypothetical DataCarbon attached to Ethoxy group (C-O)
Hypothetical DataMethylene Carbon (-OCH₂-)
Hypothetical DataMethyl Carbon (-CH₃)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assembling the molecular structure. A COSY spectrum would reveal correlations between coupled protons, helping to establish connectivity within the aromatic spin systems and the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a molecular fingerprint. For this compound, key vibrational bands would be expected for:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the primary amine group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group are found below 3000 cm⁻¹.

C=C and C=N stretching: These vibrations within the quinoline ring would produce a series of bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The C-O bond of the ethoxy group would exhibit a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

N-H bending: This vibration for the amine group would be expected around 1600 cm⁻¹.

A representative table of expected IR absorptions is provided below.

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Datam, sN-H Stretch
Hypothetical Datam, wAromatic C-H Stretch
Hypothetical DatasAliphatic C-H Stretch
Hypothetical Datam, sC=C/C=N Stretch
Hypothetical DatasC-O Stretch
Hypothetical DatamN-H Bend

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula of this compound.

Furthermore, the fragmentation pattern of the molecular ion provides valuable structural information. Characteristic fragments would be expected from the loss of the ethoxy group, or other parts of the quinoline ring, helping to confirm the proposed structure.

m/z ValueInterpretation
Hypothetical DataMolecular Ion [M]⁺
Hypothetical DataFragment Ion [M-CH₃]⁺
Hypothetical DataFragment Ion [M-OC₂H₅]⁺

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound would need to be grown and then irradiated with X-rays. The diffraction pattern of the X-rays is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A table summarizing hypothetical crystallographic data is presented below.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Hypothetical Data
b (Å)Hypothetical Data
c (Å)Hypothetical Data
α (°)Hypothetical Data
β (°)Hypothetical Data
γ (°)Hypothetical Data
Volume (ų)Hypothetical Data
ZHypothetical Data

Crystal Structure Determination

The determination of a molecule's three-dimensional structure in the solid state is accomplished through X-ray crystallography, a technique that provides precise information on bond lengths, bond angles, and crystal packing. nih.govhod4.netspringernature.com The process involves growing a single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map. hod4.net

A thorough search of the existing scientific literature and crystallographic databases did not yield a specific, publicly available crystal structure determination for this compound. However, the general methodology for such a determination would involve the steps outlined above.

For context, the crystallographic data for a related but simpler compound, 4-Ethoxypyridin-2-amine, is presented in the table below. nih.gov It is crucial to note that this data is for a pyridine (B92270) derivative and would differ from that of the quinoline target compound. A hypothetical table for this compound is also provided to illustrate the parameters that would be determined in such an analysis.

Table 1: Crystal Data for 4-Ethoxypyridin-2-amine nih.gov Note: This data is not for this compound.

ParameterValue
Empirical FormulaC₇H₁₀N₂O
Formula Weight138.17
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.167 (2)
b (Å)9.470 (2)
c (Å)9.541 (3)
α (°)87.716 (3)
β (°)87.714 (4)
γ (°)64.189 (3)
Volume (ų)744.8 (3)
Z4

Table 2: Hypothetical Crystal Data Parameters for this compound Note: This table illustrates the type of data that would be obtained from a crystal structure analysis.

ParameterExpected Data
Empirical FormulaC₁₁H₁₂N₂O
Formula Weight188.23
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
β (°)To be determined (if Monoclinic)
Volume (ų)To be determined
ZTo be determined

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal lattice is governed by a variety of intermolecular interactions. mdpi.comdntb.gov.uarsc.org Understanding these forces is key to crystal engineering and predicting the physical properties of a solid. rsc.org While the specific crystal packing for this compound is not available, the molecular structure allows for a prediction of the primary interactions that would stabilize its crystal form.

The primary intermolecular force would likely be hydrogen bonding. The 2-amino group (-NH₂) serves as a strong hydrogen bond donor, while the quinoline ring nitrogen and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. This could lead to the formation of dimeric structures or extended chains and networks within the crystal. ias.ac.in

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor/Acceptor GroupsPotential Motif
Hydrogen BondingDonor: -NH₂ Acceptor: Quinoline N, Ethoxy ODimers, chains, sheets
π-π StackingAromatic Quinoline RingsStacked columns
Van der Waals ForcesAll atoms in the moleculeGeneral packing stabilization

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes chemical species with one or more unpaired electrons, such as free radicals. wikipedia.orgnih.gov The technique is highly sensitive and provides detailed information about the electronic structure of the paramagnetic center. washington.edu

There are no specific EPR studies reported in the literature for radical species derived from this compound. However, the technique could be applied to study radicals formed, for instance, through chemical or electrochemical oxidation of the molecule. Oxidation could potentially generate a radical cation where the unpaired electron is delocalized over the electron-rich aminoquinoline system. nih.govbgu.ac.ilresearchgate.net

An EPR experiment on such a radical would yield a spectrum characterized by two key parameters:

The g-factor: This parameter is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment. washington.edu Its value would help in identifying the nature of the radical species.

Hyperfine Coupling: This refers to the splitting of the EPR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N and ¹H). nih.gov The analysis of hyperfine coupling constants provides invaluable information about the distribution of the unpaired electron's spin density within the molecule, effectively mapping the molecular orbital containing the radical electron. washington.edu

Spin trapping methods could also be employed, where a short-lived radical reacts with a "spin trap" molecule to form a more stable nitroxide radical that is readily detectable by EPR. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The absorption of light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the conjugated system. researchgate.net

Table 4: Predicted UV-Vis Absorption Characteristics for this compound

Wavelength RegionElectronic TransitionOriginating Moiety
~220-280 nmπ → πQuinoline Ring System
>280 nmπ → π (shifted)Full conjugated system including donor groups

Charge Transfer Complex Investigations

A charge-transfer complex (CTC) is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities. mdpi.com The formation of a CTC typically involves an electron-rich donor molecule and an electron-deficient acceptor molecule. The electron-donating nature of the amino and ethoxy groups on the quinoline ring makes this compound a potential electron donor for the formation of CTCs. researchgate.net

While no studies have been published on CTCs involving this compound specifically, it would be expected to form such complexes with common π-electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranilic acid. mdpi.com The formation of these complexes is usually accompanied by the appearance of a new, broad absorption band in the visible region of the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules. mdpi.com Spectrophotometric analysis of this new band can be used to determine the stoichiometry of the complex (e.g., 1:1 donor to acceptor) and its association constant (KCT), which is a measure of the complex's stability. nih.gov

Photophysical Property Analysis

Photophysical properties relate to the processes a molecule undergoes following the absorption of light, with a primary focus on fluorescence. The 2-aminoquinoline (B145021) scaffold is a well-known fluorophore, and many of its derivatives exhibit strong fluorescence. researchgate.netnih.gov

Specific photophysical data for this compound are not reported. However, it is highly probable that the compound is fluorescent. The molecule possesses a "push-pull" electronic structure, where the electron-donating amino and ethoxy groups ("push") are conjugated to the electron-accepting quinoline ring system ("pull"). nih.gov Upon photoexcitation, an intramolecular charge transfer (ICT) can occur, leading to an excited state with significant charge separation. researchgate.netnih.gov The relaxation from this ICT state via the emission of a photon results in fluorescence.

The fluorescence properties of such compounds are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. researchgate.net In more polar solvents, the charge-separated excited state is better stabilized, which typically leads to a red-shift in the fluorescence emission spectrum. nih.gov A comprehensive photophysical analysis would involve measuring the absorption and emission spectra in a range of solvents to characterize this effect, as well as determining the fluorescence quantum yield (a measure of emission efficiency) and the fluorescence lifetime. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on 4 Ethoxyquinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels, which govern a molecule's behavior.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net DFT methods are used to optimize the molecular geometry of quinoline (B57606) derivatives, calculating properties based on the electron density rather than the complex many-electron wavefunction. researchgate.netijpras.com For substituted quinolines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can determine structural parameters like bond lengths and angles. ijpras.comresearchgate.net These theoretical values are often in good agreement with experimental data, confirming the validity of the computational model. ijpras.com Furthermore, DFT is employed to compute electronic properties such as dipole moments and to generate molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of a molecule, offering clues to its intermolecular interactions. nih.gov

Ab Initio Methods for Electronic and Molecular Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data beyond fundamental physical constants. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to provide a detailed understanding of molecular properties. ijpras.com For quinoline and its derivatives, these methods can be used alongside DFT to calculate thermodynamic properties and to provide a benchmark for the accuracy of other computational approaches. ijpras.comresearchgate.net While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties and are a valuable tool in the theoretical chemist's arsenal.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netsapub.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netwuxibiology.com For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT, and this information helps in understanding their electronic transitions and reactivity. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Orbital Energies and Energy Gap for a Substituted Quinoline Derivative.
ParameterEnergy (eV)
HOMO-6.279
LUMO-1.147
Energy Gap (ΔE)5.132

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and intermolecular interactions. nih.gov For a flexible molecule like 4-Ethoxyquinolin-2-amine, which has a rotatable ethoxy group, MD simulations can explore its different possible conformations and their relative stabilities. This is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. These simulations can reveal the preferred spatial arrangement of the molecule, which is essential for activities like molecular docking. rsc.org

Prediction of Reactivity Indices and Global Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. researchgate.net These descriptors, derived from conceptual DFT, include chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω). sapub.orgresearchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of chemical hardness indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ) is related to the escaping tendency of an electron from an equilibrium system.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and for understanding their reaction mechanisms. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Representative Quinoline Derivative.
DescriptorValue (eV)
Ionization Potential (I)6.279
Electron Affinity (A)1.147
Chemical Hardness (η)2.566
Chemical Softness (S)0.390
Electronegativity (χ)3.713
Chemical Potential (μ)-3.713
Electrophilicity Index (ω)2.685

Computational Studies of Photophysical Properties

The interaction of molecules with light is fundamental to many applications, including fluorescence sensing and photodynamic therapy. mdpi.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the photophysical properties of molecules, such as their absorption and emission spectra. nih.govresearchgate.net By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission. mdpi.com These studies can also provide insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For quinoline derivatives, understanding their photophysical properties is important for their potential use in optical applications. mdpi.com

Biological Activity Mechanisms of 4 Ethoxyquinolin 2 Amine Derivatives in Vitro/preclinical Focus

Anticancer Mechanisms of Action

The anticancer properties of 4-alkoxyquinoline derivatives are attributed to their ability to target several key pathways that are critical for the survival and growth of malignant cells.

A primary mechanism by which quinoline (B57606) derivatives exert their anticancer effects is through the direct inhibition of cancer cell proliferation. Numerous studies have demonstrated the potent cytotoxic potential of these compounds against a variety of human cancer cell lines. For instance, a series of synthesized 2-morpholino-4-anilinoquinoline compounds showed significant activity against the HepG2 liver cancer cell line, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov Similarly, certain 7-fluoro-4-anilinoquinolines displayed better cytotoxic activities against BGC-823 gastric carcinoma cells than the established drug gefitinib, with IC50 values ranging from 3.63 to 11.10 µmol/L. nih.gov Another study on 4-amino-3-acetylquinoline reported potent cytotoxic effects on the murine leukemia cell line L1210, with IC50 values below the 4 µg/ml threshold set by the National Cancer Institute for potential anticancer drugs. nih.gov

The antiproliferative activity is often linked to the ability of these compounds to induce cell cycle arrest. For example, treatment of CCRF-CEM leukemia cells with 7-chloro-(4-thioalkylquinoline) derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating. nih.govmdpi.com

Table 1: Antiproliferative Activity of Selected Quinoline Derivatives

Compound Class Cell Line IC50 Value Source
2-Morpholino-4-anilinoquinolines HepG2 (Liver) 8.50 - 12.76 µM nih.gov
7-Fluoro-4-anilinoquinolines BGC-823 (Gastric) 3.63 - 11.10 µM nih.gov
4-Amino-3-acetylquinoline L1210 (Leukemia) < 4 µg/ml nih.gov

Beyond halting proliferation, many quinoline derivatives actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Studies have shown that these compounds can trigger apoptosis through the intrinsic mitochondrial death pathway. mdpi.com This pathway is initiated by the release of cytochrome c from the mitochondria, which then binds to the Apaf-1 protein, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9. mdpi.com Activated caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis. mdpi.comnih.gov

The induction of apoptosis by certain novel 4-alkoxy meriolin congeners, which share structural similarities, was demonstrated in Jurkat leukemia and Ramos lymphoma cells, where they strongly induced apoptosis and activated caspases within hours. mdpi.com The activity of the most potent derivative was blocked in cells deficient in caspase-9, confirming the involvement of the intrinsic pathway. mdpi.com Notably, some derivatives were able to induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting they may overcome common mechanisms of therapeutic resistance in tumors. mdpi.com The cytotoxic concentrations of 4-amino-3-acetylquinoline were also shown to induce morphological changes characteristic of apoptosis and DNA fragmentation in L1210 cells. nih.gov

A specific and potent anticancer mechanism for some quinoline derivatives is the disruption of microtubule dynamics through the modulation of tubulin polymerization. nih.gov Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is necessary for cell division. nih.gov By interfering with the assembly (polymerization) or disassembly of tubulin proteins, these compounds can arrest cells in the G2/M phase of the cell cycle, leading to apoptotic cell death. nih.govmdpi.com

Several N-aryl 1,2,3,4-tetrahydroquinoline (B108954) compounds have been identified as potent tubulin polymerization inhibitors. nih.gov These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization. mdpi.comnih.gov One such derivative inhibited tubulin assembly with an IC50 value of 0.85 µM, which was superior to the reference compound combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies have further confirmed that the inhibitory activity of these molecules on tubulin polymerization stems from their binding to the colchicine site at the interface between the α and β tubulin dimer. mdpi.comrsc.org

The 4-anilinoquinoline and related 4-anilinoquinazoline (B1210976) scaffolds are recognized as classic structures for inhibiting receptor tyrosine kinases, which are crucial mediators of cancer cell growth and survival signaling pathways. nih.govnih.gov The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key members of this family and are frequent targets for cancer therapy. nih.govresearchgate.net

Derivatives based on these scaffolds act as competitive inhibitors at the ATP-binding site within the cytoplasmic catalytic kinase domain. researchgate.net This prevents the autophosphorylation of the receptor and blocks the activation of downstream signaling pathways that promote proliferation. researchgate.net Neratinib, a potent irreversible inhibitor with a 4-aminoquinoline (B48711) core, effectively inhibits both HER2 (IC50 = 59 nM) and EGFR (IC50 = 92 nM). tocris.com Numerous synthesized 4-anilinoquinazoline derivatives have also shown inhibitory activity in the nanomolar range against EGFR and HER2. nih.gov The design of these molecules often leverages the interaction between the quinoline/quinazoline (B50416) core and the kinase domain, with modifications to the 4-anilino group influencing potency and selectivity. nih.govresearchgate.net

Table 2: Tyrosine Kinase Inhibitory Activity of Selected Quinoline/Quinazoline Derivatives

Compound Target Kinase IC50 Value Source
Neratinib HER2 59 nM tocris.com
Neratinib EGFR 92 nM tocris.com
Compound 8d (4-anilinoquinazoline) EGFR/HER2 Nanomolar range nih.gov
Compound 9c (4-anilinoquinazoline) EGFR/HER2 Nanomolar range nih.gov

In addition to receptor tyrosine kinases, derivatives of the 4-aminoquinoline scaffold can modulate other critical intracellular signaling kinases, such as AKT1. The PI3K/AKT pathway is a central node for signaling that regulates cell growth, proliferation, survival, and angiogenesis. While not always acting as direct inhibitors, some 4-aminoquinoline derivatives can significantly enhance the efficacy of dedicated AKT inhibitors. nih.gov

A study demonstrated that a specific 4-aminoquinoline analog, N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was highly effective in sensitizing breast cancer cells to killing by AKT inhibitors. nih.gov This synergistic effect suggests that the quinoline derivative may interfere with cellular processes that otherwise confer resistance to AKT inhibition, making this a promising combination strategy for controlling tumors. nih.gov Structural analysis indicated that both the 4-aminoquinoline scaffold and the side chain were important for this sensitizing activity. nih.gov

Anti-inflammatory Mechanisms

Beyond their use in oncology, certain quinoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models. These effects are mediated by the inhibition of various processes and mediators involved in the inflammatory response.

A study of 2-(furan-2-yl)-4-phenoxyquinoline derivatives found that they could inhibit the release of pro-inflammatory enzymes from human neutrophils. Specifically, compounds were evaluated for their ability to suppress the release of β-glucuronidase and lysozyme. nih.gov One of the most active compounds, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde, inhibited β-glucuronidase release with an IC50 value of 5.0 µM. nih.gov

Furthermore, these derivatives were assessed for their capacity to inhibit the formation of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. The compound 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was identified as the most potent inhibitor of TNF-α formation, with an IC50 value of 2.3 µM. nih.gov Other derivatives were also effective at inhibiting fMLP-induced superoxide (B77818) anion generation in neutrophils, another key event in the inflammatory cascade. nih.gov Similarly, research into quinoxaline (B1680401) derivatives has also pointed to their potential as anti-inflammatory agents. mdpi.com

Table 3: Anti-inflammatory Activity of Selected 2-(Furan-2-yl)-4-phenoxyquinoline Derivatives

Compound Inhibitory Action IC50 Value Source
4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde β-Glucuronidase Release 5.0 µM nih.gov
4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one Lysozyme Release 4.6 µM nih.gov
1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone TNF-α Formation 2.3 µM nih.gov
(E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime Superoxide Generation 2.7 µM nih.gov

Cyclooxygenase (COX) Inhibition6.2.2. Lipoxygenase (LOX) Inhibition6.2.3. Reduction of Inflammatory Mediators6.3. Antioxidant Mechanisms of Action6.3.1. Free Radical Scavenging Activities6.3.2. Prevention of Oxidative Damage to Biomolecules (e.g., DNA, Proteins)6.4. Antimicrobial Mechanisms of Action

Further research is required to elucidate the potential biological activities and mechanisms of action of 4-Ethoxyquinolin-2-amine and its derivatives.

Therefore, it is not possible to provide the requested article focusing solely on the biological activity mechanisms of this compound derivatives as outlined in the user's instructions. The available scientific literature does not appear to contain studies on the antibacterial and antifungal properties of this specific class of compounds.

Medicinal Chemistry and Rational Drug Design with 4 Ethoxyquinolin 2 Amine Scaffold

Scaffold Identification and Lead Generation Strategies

The discovery of novel drug candidates often begins with the identification of a promising chemical scaffold that can be systematically modified to achieve desired biological activity. The 4-ethoxyquinolin-2-amine scaffold has been investigated through various lead generation strategies, leveraging both computational and experimental approaches to explore its potential as a basis for new therapeutics.

De Novo Design Approaches

De novo design involves the computational construction of novel molecular structures with the potential to bind to a specific biological target. While specific examples of de novo design initiating directly with a this compound fragment are not extensively documented in publicly available research, the general principles of this approach are applicable. This strategy would involve using the this compound core as a foundational building block within a target's binding site. Algorithms would then "grow" new functionalities from this starting scaffold, exploring favorable interactions with the surrounding amino acid residues to design novel, potent, and selective ligands.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of the this compound scaffold, virtual screening can be employed in several ways. A library of virtual compounds, all containing the this compound core but with diverse substitutions at other positions, could be screened against a panel of biological targets. nih.govmdpi.comchemrxiv.org This approach allows for the rapid exploration of the chemical space around the scaffold and the identification of derivatives with potential activity against specific proteins. mdpi.com The process typically involves docking the virtual compounds into the binding site of the target protein and scoring them based on their predicted binding affinity and complementarity. nih.gov

Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target of interest. nih.govnih.govchemrxiv.orgyoutube.com The this compound moiety itself can be considered a fragment. In an FBDD campaign, this fragment would be screened against a target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. youtube.com If binding is confirmed, the structural information of the fragment-target complex can be used to guide the elaboration of the fragment into a more potent lead compound by growing the molecule to occupy adjacent binding pockets or by linking it with other nearby binding fragments. nih.govchemrxiv.org

Kinetic Target-Guided Synthesis (KTGS)

Kinetic target-guided synthesis (KTGS) is an innovative approach where the biological target itself template the synthesis of its own inhibitor from a pool of reactive fragments. nih.govnih.govresearchgate.netuga.eduthieme-connect.de This technique relies on the target protein bringing reactive fragments into close proximity and correct orientation within its binding site, thereby accelerating the formation of a covalent bond between them to create a high-affinity ligand. nih.govresearchgate.netthieme-connect.de While specific applications of KTGS utilizing a this compound fragment are not readily found in the literature, one could envision a scenario where a derivative of this compound functionalized with a reactive group is used as one of the fragments in a KTGS experiment. nih.govuga.edu The protein target would then select a complementary reactive fragment from a library to form a potent and selective inhibitor. nih.govthieme-connect.de

Lead Optimization Principles and Methodologies

Once a lead compound containing the this compound scaffold is identified, the next critical phase is lead optimization. This iterative process involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Enhancement of Target Interactions (Pharmacodynamics)

The primary goal of lead optimization from a pharmacodynamic perspective is to enhance the interactions between the ligand and its biological target. researchgate.net This is typically achieved by making systematic structural modifications to the lead compound and evaluating their impact on binding affinity and functional activity.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and testing a series of analogs of the this compound lead, medicinal chemists can identify which structural features are crucial for activity. For instance, modifications to the ethoxy group at the 4-position or substitutions on the amine at the 2-position could be explored to probe for additional hydrogen bond, hydrophobic, or electrostatic interactions within the target's binding site.

Computational modeling plays a vital role in guiding these modifications. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of the this compound derivatives and help to prioritize the synthesis of new analogs with improved predicted binding affinities. nih.gov For example, if a hydrophobic pocket is identified near the ethoxy group, extending this chain or replacing it with a more lipophilic group could lead to a significant increase in potency. Similarly, if a hydrogen bond donor or acceptor on the target is not being utilized, modifications to the amino group could be designed to form this favorable interaction.

The following table provides a hypothetical example of how SAR data for a series of this compound analogs targeting a specific kinase might be presented.

Compound IDR1 Substitution (at 2-amino)R2 Substitution (on quinoline (B57606) ring)Kinase Inhibition (IC50, nM)
LEAD-1 -H-H500
OPT-1A -CH3-H250
OPT-1B -CH2CH3-H150
OPT-2A -H6-Cl100
OPT-2B -H7-F75
OPT-3 -CH2CH37-F25

This interactive data table illustrates how systematic modifications to the lead compound (LEAD-1) can lead to a significant improvement in potency. For instance, the addition of a small alkyl group at the 2-amino position (OPT-1A, OPT-1B) and the introduction of a halogen at the 7-position of the quinoline ring (OPT-2A, OPT-2B) both result in increased activity. The combination of these favorable modifications in OPT-3 leads to a highly potent compound.

Improvement of Drug-Likeness and Pharmacokinetic Properties

In drug discovery, a lead compound must possess not only potent biological activity but also favorable absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. The "drug-likeness" of a molecule, often assessed by guidelines like Lipinski's Rule of Five, is crucial for its development into a viable therapeutic. For derivatives of the this compound scaffold, several strategies can be employed to enhance these characteristics.

Modifications to the quinoline scaffold are extensively studied to improve pharmacological properties such as solubility, bioavailability, and selectivity. orientjchem.org For instance, introducing flexible alkylamino side chains at position 4 and an alkoxy group (like the ethoxy group already present in the title compound) at position 7 of the quinoline nucleus has been shown to enhance water solubility and antiproliferative activity in other quinoline series. nih.gov Substituent engineering, which involves adding various groups like aromatic rings, alkyl groups, or halogens at different positions, can be an effective strategy for developing derivatives with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

In silico ADME predictions are valuable tools in this optimization process. researchgate.net By calculating properties such as lipophilicity (logP), aqueous solubility (logS), and potential for cardiotoxicity, researchers can prioritize the synthesis of compounds with a higher probability of success. researchgate.net For example, the hybridization of a quinoline scaffold with other pharmacophores like benzothiazole (B30560) has demonstrated improved drug-like properties in computational studies. researchgate.net

Table 1: Strategies to Improve Pharmacokinetic Properties of Quinoline Scaffolds

Modification StrategyTarget PropertyExample of ModificationExpected Outcome
Substituent EngineeringSolubility, PermeabilityIntroduction of polar groups (e.g., hydroxyl, amino)Increased aqueous solubility
Metabolic StabilityAddition of fluorine atomsBlocking sites of metabolic oxidation
Scaffold HybridizationOverall ADMET ProfileFusing with other heterocyclic rings (e.g., triazole, thiazole)Synergistic improvement of properties. nih.govresearchgate.net
Linker ModificationBioavailabilityVarying the length and composition of linker groups in bisquinolinesOptimized absorption and distribution. researchgate.net

Multiparameter Optimization

Achieving a successful drug candidate requires a delicate balance of multiple, often conflicting, properties. nih.gov A molecule must be potent against its target, selective over other targets to avoid side effects, and possess a suitable pharmacokinetic profile. nih.gov Multiparameter optimization (MPO) is a drug design strategy that aims to simultaneously optimize these diverse factors rather than focusing on a single property like potency. nih.govevotec.com

Structure-Activity Relationship (SAR) Studies for Quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. orientjchem.org For quinoline derivatives, extensive SAR studies have identified key structural features that govern their efficacy against various diseases. nih.govorientjchem.org These general principles are directly applicable to the design of novel agents based on the this compound scaffold.

The substitution pattern around the quinoline ring is critical. orientjchem.org For example, in the context of antimalarial 4-aminoquinolines like Chloroquine, an electron-withdrawing group, typically chlorine, at the C-7 position is essential for high potency. youtube.com The dialkylaminoalkyl side chain at the C-4 position is also crucial for activity. youtube.com While the this compound scaffold has different substitution, these findings highlight the sensitivity of the quinoline ring to electronic and steric modifications.

SAR analyses have revealed that:

Position 4: Introduction of a substituent can enhance potency against cancer cells. orientjchem.org The nature of the amino side chain at this position is a key determinant of antimalarial activity. youtube.com

Position 6: The presence of a fluorine atom can significantly increase antibacterial activity. orientjchem.org

Position 7: Besides the aforementioned chloro group for antimalarial action, the introduction of bulky substituents at this position can facilitate antiproliferative activity. nih.gov Hydroxyl or methoxy (B1213986) groups at C-7 have also been shown to improve antitumor activity. orientjchem.org

Position 8: Modifications at this position are also known to influence biological activity. nih.gov

These relationships are often summarized in SAR tables that guide the iterative process of lead optimization. By systematically modifying the this compound core—for instance, by introducing various substituents on the benzene (B151609) portion of the ring or altering the amine group at C-2—medicinal chemists can explore the chemical space to identify compounds with improved potency and selectivity. nih.gov

Table 2: General Structure-Activity Relationships for the Quinoline Scaffold

Position on Quinoline RingType of SubstituentImpact on Biological ActivityReference
2Aryl or Heteroaryl groupsAnti-HIV-1 activity. nih.gov nih.gov
4Aminoalkyl side chainsEssential for antimalarial activity. youtube.com youtube.com
5Amino groupConsistent with antibacterial activity. slideshare.net slideshare.net
6Fluorine atomEnhances antibacterial activity. orientjchem.org orientjchem.org
7Electron-withdrawing group (e.g., -Cl)Essential for potent antimalarial activity. youtube.com youtube.com
7Bulky or alkoxy groupsCan facilitate antiproliferative activity. nih.govorientjchem.org nih.govorientjchem.org
8Various substituentsCan modulate various biological activities. nih.gov nih.gov

Computational Drug Design Approaches

Computational methods are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. orientjchem.orgnih.gov These in silico techniques are widely applied to quinoline-based scaffolds to predict their biological activity and guide synthetic efforts.

Structure-Based Drug Design (SBDD)

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography. nih.govnih.gov This approach allows for the rational design of molecules that can fit precisely into the target's binding site, leading to potent and selective inhibition. nih.gov For a scaffold like this compound, SBDD can be used to design derivatives that exploit specific features of a target's active site. nih.gov By observing the binding mode of a known ligand or a docked model of the scaffold, chemists can identify opportunities to introduce new functional groups that form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, thereby enhancing binding affinity. nih.govmdpi.com

Ligand-Based Drug Design (LBDD)

When the 3D structure of the target is unknown, Ligand-Based Drug Design (LBDD) methods are employed. nih.gov LBDD utilizes the knowledge of a set of molecules known to be active against the target. nih.gov Techniques such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to this approach. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used as a template to screen virtual libraries for new compounds or to guide the design of novel derivatives of this compound that fit the pharmacophore. QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities, allowing for the prediction of potency for newly designed molecules. nih.gov

Molecular Docking Simulations

Molecular docking is a powerful computational tool used in both SBDD and LBDD to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule. ijcce.ac.irmdpi.com The process involves placing a 3D model of the ligand (e.g., a this compound derivative) into the binding site of a target protein and calculating a "docking score" that estimates the strength of the interaction. ijcce.ac.irmdpi.com

Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. mdpi.comnih.gov This information is invaluable for understanding the basis of molecular recognition and for proposing structural modifications to improve binding. For instance, docking studies on quinazoline (B50416) derivatives, which are structurally similar to quinolines, have successfully predicted binding modes and guided the synthesis of potent enzyme inhibitors. ijcce.ac.irnih.gov The binding energy values calculated from these simulations help in prioritizing which newly designed analogs of this compound should be synthesized and tested.

Table 3: Example of Molecular Docking Data for Kinase Inhibitors

Compound/Reference DrugTarget KinaseDocking Score (kcal/mol)Binding Energy (kcal/mol)Key Interacting Residues
SunitinibCDK2-9.576-81.386Ile10, Phe80, Asp86, Leu134. mdpi.com
ErlotinibEGFR--Met793, Thr854. mdpi.com
Compound 5d (a quinazolinone)CDK2-6.786-64.058Ile10, Val18, Phe80, Leu134. mdpi.com
Compound 8a (a quinazoline)VEGFR-2-8.24--
Compound 8a (a quinazoline)EGFR-6.39--

This table presents example data for related heterocyclic compounds to illustrate the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govfiveable.me For a chemical scaffold such as this compound, QSAR studies can be instrumental in predicting the biological activity of novel, yet-to-be-synthesized derivatives, thereby guiding the rational design of more potent and selective therapeutic agents. researchgate.net The core principle of QSAR is that the biological effect of a molecule is intrinsically linked to its structural and physicochemical properties. nih.gov

In a typical QSAR study, a dataset of molecules with known biological activities is used to develop a predictive model. This model is based on a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov The ultimate goal is to create a statistically robust model that can accurately forecast the activity of new compounds based solely on their chemical structure.

Research on various quinoline and quinazoline derivatives has successfully employed QSAR to guide drug discovery efforts. For example, a study on a series of quinazolinonyl analogues developed a QSAR model for their anticonvulsant activity. The model, which utilized descriptors selected by a Genetic Function Algorithm, demonstrated a high squared correlation coefficient (R²) of 0.934 and a leave-one-out cross-validation coefficient (Q²) of 0.8695, indicating its strong predictive power. nih.gov Such models provide valuable insights into the key structural features that govern the desired biological activity.

The development of a QSAR model for derivatives of the this compound scaffold would involve a systematic process:

Compilation of a Training Set: A collection of this compound analogues with experimentally determined biological activities against a specific target would be gathered.

Calculation of Molecular Descriptors: A wide array of descriptors, including 2D and 3D properties, would be calculated for each molecule in the training set.

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms would be used to create a mathematical equation that links the descriptors to the observed activity. nih.gov

Rigorous Validation: The predictive capability of the model would be thoroughly assessed through internal validation methods like cross-validation and external validation using an independent test set of compounds. nih.gov

A hypothetical QSAR model for a series of this compound derivatives might reveal, for instance, that specific steric and electronic field distributions are critical for activity, as has been shown for other quinoline derivatives in Comparative Molecular Field Analysis (CoMFA) studies. nih.gov

Please find below an interactive data table showcasing typical molecular descriptors that would be relevant in a QSAR study of this compound derivatives.

Descriptor ClassExample DescriptorSignificance in Drug-Receptor InteractionsPotential Impact on this compound Derivatives
ElectronicPartial ChargesGovern electrostatic interactions and hydrogen bonding.Modulating the charge distribution on the quinoline ring and amine group could enhance binding to a target protein.
StericMolecular VolumeDetermines the fit of the molecule within the binding pocket.The size and shape of substituents on the scaffold would need to be optimized for ideal complementarity with the receptor.
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target.Adjusting the lipophilicity of derivatives could be crucial for both pharmacokinetic properties and target affinity.
TopologicalConnectivity IndicesReflect the branching and overall topology of the molecule.Changes in the molecular framework could affect the molecule's presentation to the binding site.

By leveraging the insights from such QSAR models, medicinal chemists can prioritize the synthesis of this compound derivatives that are most likely to exhibit the desired therapeutic effects.

Free-Energy Calculations for Binding Affinity Prediction

Free-energy calculations offer a more physically rigorous computational approach to predict the binding affinity between a ligand and its biological target. nih.gov These methods, while computationally demanding, can provide a detailed, atomistic understanding of the binding process, making them a valuable tool in the rational design of drugs based on the this compound scaffold.

The binding free energy (ΔGbind) is a thermodynamic quantity that reflects the strength of the interaction between a ligand and a protein; a more negative value indicates a tighter binding. researchgate.net There are several established methods for calculating binding free energies, each with its own balance of accuracy and computational cost:

Alchemical Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) involve a non-physical "alchemical" transformation of the ligand in both the solvated state and when bound to the protein. nih.govbioexcel.eu These methods are considered among the most accurate for predicting relative binding affinities.

Endpoint Methods: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculate the binding free energy by analyzing the endpoints of a molecular dynamics simulation (the free ligand and the protein-ligand complex). frontiersin.org They are generally faster than alchemical methods and are widely used for ranking compounds.

For the this compound scaffold, free-energy calculations can be a powerful tool for lead optimization. For example, if an initial hit compound is identified, these calculations can be used to predict how modifications to its chemical structure will affect its binding affinity for the target protein. This allows for the in silico screening of numerous potential derivatives, helping to prioritize the most promising candidates for chemical synthesis and experimental testing.

A typical workflow for applying free-energy calculations to a this compound derivative might involve:

System Preparation: Obtaining a three-dimensional structure of the target protein in complex with the ligand, often through molecular docking or from an experimental structure.

Molecular Dynamics (MD) Simulations: Running MD simulations to allow the protein-ligand complex to explore its conformational landscape in a simulated physiological environment.

Binding Free Energy Calculation: Applying a method such as MM/PBSA or FEP to the trajectories from the MD simulations to compute the binding free energy and its various components.

The table below provides a hypothetical breakdown of the energetic contributions to the binding of a this compound derivative to a target protein, as might be obtained from an MM/PBSA calculation.

Energy ComponentDescriptionHypothetical Value (kcal/mol)Implication for Rational Drug Design
Van der Waals EnergyRepresents shape complementarity and dispersion forces.-50.5Optimizing the fit of the molecule in the binding pocket to maximize favorable contacts.
Electrostatic EnergyIncludes charge-charge interactions and hydrogen bonds.-25.2Introducing or repositioning polar groups to form key hydrogen bonds with the protein.
Polar Solvation EnergyThe energy cost of desolvating polar groups upon binding.+42.8A high penalty suggests that some polar groups may be unfavorably buried, indicating a need for modification.
Nonpolar Solvation EnergyThe energy gain from the hydrophobic effect.-7.1Enhancing hydrophobic interactions by adding appropriate nonpolar substituents.
Total Binding Free Energy (ΔGbind)The overall predicted binding affinity.-40.0The final value used to rank the compound against other derivatives.

By dissecting the binding free energy into its constituent parts, medicinal chemists can gain a deeper understanding of the molecular forces driving the interaction between a this compound derivative and its target. This knowledge enables a more informed and rational approach to the design of new molecules with enhanced binding affinity and, consequently, improved therapeutic potential.

Material Science Applications of 4 Ethoxyquinolin 2 Amine and Its Derivatives

Optoelectronic Materials Development

Quinoline (B57606) derivatives are recognized for their utility in the development of optoelectronic materials, which are crucial for a range of technologies that generate, detect, and control light. The electronic properties of the quinoline ring system, characterized by electron-accepting capabilities and a distinct dipole moment, make it a valuable component in the design of materials for electronic and photonic devices. mdpi.com These properties, arising from π–π* transitions, can be finely tuned through chemical modification, influencing their performance in optoelectronic applications. mdpi.com

Fluorescent Emitters

Table 1: Illustrative Photophysical Properties of Substituted Quinoline Derivatives

CompoundSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)
Quinoline Derivative AToluene350450100
Quinoline Derivative BMethanol365480115
Quinoline Derivative CDichloromethane34043090

Note: The data in this table is representative of the types of properties studied in quinoline derivatives and is not specific to 4-Ethoxyquinolin-2-amine.

Organic Light-Emitting Diodes (OLEDs)

The application of quinoline derivatives in Organic Light-Emitting Diodes (OLEDs) is a significant area of research. These compounds can function as emitters, hosts, or charge-transporting materials within the device architecture. The performance of an OLED is highly dependent on the properties of the materials used, including their thermal stability, charge mobility, and photoluminescence quantum yield. While there is a lack of specific device performance data for OLEDs incorporating this compound, the broader class of quinoline derivatives has been utilized in various roles in OLEDs. For example, platinum(II) complexes with substituted phenylpyridines and tetrahydroquinolines have been used as emitters in solution-processed multi-layer OLEDs, achieving notable luminous and power efficiencies. rsc.org

Table 2: Example Performance Metrics of OLEDs Utilizing Quinoline-type Emitters

Emitter TypeHost MaterialMax. Luminous Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission Color
Platinum(II) Complex with TetrahydroquinolinePolymer Matrix4.884.65Blue-Green
Phenylisoquinoline based Platinum(II) ComplexPolymer Matrix4.715.12Red

Note: This table provides examples of OLED performance with related quinoline-based materials and does not represent data for this compound.

Functional Materials with Tunable Properties

A key advantage of organic molecules like this compound in material science is the ability to tune their properties through synthetic chemistry. By modifying the molecular structure, researchers can alter the electronic and photophysical characteristics of the resulting materials. For instance, the introduction of different alkoxy chains on isoquinoline (B145761) derivatives has been shown to control the fluorescence and phosphorescence intensities of doped materials, leading to different emission colors. nih.gov This principle of "alkoxy engineering" suggests that the ethoxy group in this compound could be a handle for tuning the material's properties. nih.gov The doped ratio of guest and host materials can also be a critical factor in controlling the luminous intensities. nih.gov

Fluorescent Probes and Sensors

Quinoline-based compounds are widely employed as fluorescent probes and sensors for the detection of various analytes, including metal ions. nih.govrsc.org Their fluorescence can be modulated by interactions with specific ions, leading to a detectable signal. The nitrogen atom in the quinoline ring can act as a binding site for metal ions, leading to changes in the fluorescence emission. mdpi.com While there is no specific data on this compound as a fluorescent probe, related quinoline derivatives have shown high selectivity and sensitivity for detecting ions like Zn(II) and Cd(II). mdpi.comarabjchem.org For example, a quinoline-based fluorescent probe, QP2, was synthesized for the selective detection of Zn2+ and was successfully used for fluorescence imaging in plants and living cells. arabjchem.org

Table 3: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection

Probe NameTarget IonDetection LimitMechanism
QTPYCd2+3.5 x 10⁻⁸ MIntramolecular Electron Transfer
DDTQCd2+126 nMPET and CHEF
QP2Zn2+17.7 nMESIPT and AIE

Note: This table illustrates the capabilities of quinoline-based sensors for different metal ions. These are not derivatives of this compound.

Nanostructured Materials and Composites

The integration of organic molecules like this compound into nanostructured materials and composites is an emerging area with significant potential. Functionalizing nanoparticles with such organic moieties can impart new functionalities, such as fluorescence for imaging applications or specific binding sites for sensing. While specific examples of nanostructures functionalized with this compound are not prevalent in the literature, the general strategy of using amine-functionalized molecules to modify nanoparticles is well-established. For instance, amine functionalization can improve the interaction of nanoparticles with biological membranes. The unique properties of nanomaterials, such as high surface-to-volume ratios, can enhance the performance of integrated organic molecules in sensing and other applications. mdpi.com

Supramolecular Chemistry Involving 4 Ethoxyquinolin 2 Amine

Host-Guest Recognition Phenomena

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule. These interactions are governed by non-covalent forces.

Design of Receptors for Specific Substrates

The design of synthetic receptors capable of selectively binding specific substrates is a cornerstone of host-guest chemistry. This process often involves creating a host molecule with a cavity or binding site that is sterically and electronically complementary to the intended guest. For a molecule like 4-ethoxyquinolin-2-amine, one could envision the design of macrocyclic hosts, such as cyclodextrins or calixarenes, that could encapsulate the quinoline (B57606) moiety. The ethoxy and amine groups would offer specific points of interaction, potentially allowing for discrimination between different quinoline derivatives. However, no such specific receptors for this compound have been reported in the scientific literature to date.

Molecular Recognition through Non-Covalent Interactions

Molecular recognition is the foundation of host-guest chemistry and relies on a combination of non-covalent interactions. These can include hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. The this compound molecule possesses several features that could participate in such interactions: the quinoline ring system can engage in π-π stacking, the amine group is a hydrogen bond donor and acceptor, and the ethoxy group can also accept hydrogen bonds. While the crystal structure of the related compound 4-ethoxypyridin-2-amine shows intermolecular N—H···N hydrogen bonds leading to dimer formation, specific studies detailing the non-covalent interaction patterns of this compound with potential guest molecules are currently absent from the literature.

Self-Assembly Processes and Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This process can lead to the formation of a wide array of complex and functional molecular architectures.

Social and Chiral Self-Sorting Mechanisms

Self-sorting is a phenomenon in which molecules in a mixture recognize and selectively assemble with identical or complementary partners. Chiral self-sorting, a subset of this, involves the segregation of racemic components into homochiral or heterochiral assemblies. While these are fascinating and important areas of supramolecular chemistry, there is no available research that investigates the self-sorting behavior, either social or chiral, of this compound.

Formation of Discrete Supramolecular Structures

The self-assembly of molecules can lead to the formation of discrete, well-defined structures such as capsules, cages, or rings. These structures often have specific sizes and shapes determined by the geometry of the constituent molecules. The synthesis of such structures using this compound as a building block has not been explored.

Construction of Porous Molecular Crystals

Porous molecular crystals are materials with intrinsic voids that can be used for applications such as gas storage and separation. These materials are constructed from molecules that self-assemble in a way that prevents efficient packing. The potential for this compound to form such porous structures is unknown, as no studies on its extended crystal packing and porosity have been published.

Role of Non-Covalent Interactions in Supramolecular Systems

Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecular subunits, organized and held together by non-covalent intermolecular forces. mdpi.comresearchgate.net The structure, properties, and reactivity of these complex assemblies are governed by a delicate balance of various non-covalent interactions. mdpi.comresearchgate.net A comprehensive understanding of these interactions is fundamental for the rational design of new supramolecular structures with specific functions in fields like materials science, medicine, and catalysis. mdpi.comresearchgate.netnih.gov Key interactions that dictate the formation and stability of supramolecular systems involving aromatic and heterocyclic compounds like this compound include hydrogen bonding, pi-pi stacking, and electrostatic forces. semanticscholar.org

Hydrogen Bonding

Hydrogen bonds are highly directional, specific interactions that play a crucial role in molecular recognition and the formation of defined supramolecular architectures. The this compound molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The primary amine group (-NH₂) at the 2-position is a strong hydrogen bond donor, while the quinoline ring nitrogen and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors.

Table 1: Hydrogen-Bond Geometry in the Analogous Compound 4-Ethoxypyridin-2-amine nih.gov

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)D—H⋯A (°)
N2—H2B⋯N1i0.862.193.029 (2)164
N4—H4B⋯N3ii0.862.163.013 (2)173
Symmetry codes: (i) x, y, z; (ii) x, y, z. D = donor atom; H = hydrogen atom; A = acceptor atom. Data from the crystal structure of 4-Ethoxypyridin-2-amine, which crystallizes with two independent molecules in the asymmetric unit.

Pi-Pi Stacking Interactions

Pi-pi (π–π) stacking interactions are attractive non-covalent forces that occur between aromatic rings. These interactions are fundamental to the structure of DNA, the folding of proteins, and the crystal engineering of organic materials. mdpi.com The electron-rich quinoline core of this compound makes it an ideal candidate for participating in π–π stacking. These interactions can significantly influence the crystal packing and the formation of larger supramolecular assemblies. mdpi.com

The strength and geometry of π–π stacking are dependent on the electronic nature of the interacting aromatic systems. In the case of this compound, the electron-donating amine and ethoxy groups influence the electron density of the quinoline ring system. Stacking can occur in various geometries, including face-to-face and offset (or slipped) arrangements, with the latter often being more energetically favorable as it minimizes electrostatic repulsion between the π-electron clouds. mdpi.com Such interactions are known to be significant in related heterocyclic systems; for example, the π–π stacking between the quinoline ring of 4-aminoquinoline (B48711) derivatives and the porphyrin ring of heme is a crucial interaction for their antimalarial activity. nih.gov Similarly, stacking interactions involving oxadiazole and pyridine (B92270) rings have been identified as key structure-directing forces in various functional materials. mdpi.com

Table 2: Characteristics of Pi-Pi Stacking Interactions

Interaction AspectDescriptionRelevance to this compound
Nature of ForcePrimarily involves electrostatic (quadrupole-quadrupole) and van der Waals (dispersion) forces between aromatic systems.The quinoline ring possesses a significant quadrupole moment, enabling strong electrostatic contributions to stacking.
Common GeometriesFace-to-face (eclipsed), offset/slipped (parallel-displaced), and T-shaped (edge-to-face).Offset stacking is expected to be a dominant motif in the solid state to stabilize the supramolecular structure.
Typical EnergyRanges from 4 to 20 kJ/mol, comparable to or stronger than other non-covalent interactions like dipole-dipole forces. mdpi.comContributes significantly to the overall stability of crystalline forms and supramolecular complexes.

Electrostatic Interactions

Electrostatic interactions encompass a range of forces arising from the attraction or repulsion of charged or polar species. In supramolecular chemistry, these interactions are critical for the association of molecules and ions. nih.gov The this compound molecule has several features that can lead to significant electrostatic interactions. The nitrogen atoms in the quinoline ring and the oxygen of the ethoxy group create a permanent dipole moment in the molecule.

Furthermore, the basicity of the 2-amino group (pKa of anilines is typically around 4-5) and the quinoline nitrogen (pKa of quinoline is ~4.9) means that the molecule can be protonated under acidic conditions. This protonation would generate a positive charge, transforming the molecule into a cation that can engage in strong electrostatic interactions (ion-ion or ion-dipole) with anions or polar solvent molecules. The binding of polycationic aminoglycoside antibiotics to negatively charged RNA is a classic example of how powerful electrostatic interactions can be in molecular recognition. nih.gov Even in the neutral state, the distribution of electron density across the quinoline ring system creates an electrostatic surface potential that will direct how it interacts with other molecules in a supramolecular assembly.

Applications in Drug Delivery and Catalysis within Supramolecular Frameworks

While specific research on the application of this compound within supramolecular frameworks for drug delivery and catalysis is limited, the structural features of the molecule and the known applications of related compounds suggest significant potential.

In drug delivery , the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.govnih.govnih.gov Supramolecular systems such as micelles, vesicles, and metal-organic frameworks are extensively studied as vehicles for targeted drug delivery. The ability of this compound to engage in hydrogen bonding and π–π stacking could be exploited to incorporate it into such frameworks, either as a component of the framework itself or as a model drug cargo. The amine group provides a convenient handle for covalent attachment to biodegradable linkers, which could be designed for controlled release under specific physiological conditions, such as changes in pH. nih.gov

In the field of catalysis , supramolecular assemblies can create confined environments that mimic enzyme active sites, leading to enhanced reaction rates and selectivity. The nitrogen atoms of the this compound's quinoline ring and amino group are potential coordination sites for metal ions. By integrating this molecule into a larger, well-defined supramolecular structure, it could act as a ligand for a catalytically active metal center. The surrounding supramolecular framework would serve to stabilize the catalyst, control access of substrates to the active site, and potentially induce stereoselectivity in the catalytic transformation.

Coordination Chemistry and Ligand Applications of 4 Ethoxyquinolin 2 Amine

Metal Complexation Studies

The ability of a molecule to form complexes with metal ions is a cornerstone of coordination chemistry. For 4-ethoxyquinolin-2-amine, the presence of both a nitrogen atom within the quinoline (B57606) ring system and an exocyclic amine group suggests a potential for metal chelation. However, a thorough review of scientific literature yields no specific studies on the synthesis and characterization of its metal complexes.

Synthesis and Characterization of Metal Complexes

In the absence of direct experimental reports for this compound, the synthesis of its metal complexes would hypothetically follow established methodologies for related aminoquinoline ligands. A general approach would involve the reaction of this compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent. The resulting complexes would then be isolated and purified through techniques such as crystallization.

Characterization of these hypothetical complexes would be crucial to determine their structure and properties. Standard analytical techniques that would be employed include:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C-N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the ligand's environment upon complexation.

X-ray Crystallography: This technique would offer definitive proof of the complex's three-dimensional structure, including bond lengths and angles.

Elemental Analysis: To confirm the stoichiometric ratio of metal to ligand in the complex.

A hypothetical data table for a potential metal complex is presented below, based on expected characterization data.

Hypothetical Complex FormulaColorKey IR Peaks (cm⁻¹) (Expected Shifts)
[M(this compound)₂Cl₂]Varies with metalν(N-H): ~3300-3400 (Shift to lower frequency)
ν(C=N): ~1600-1620 (Shift in position)

Ligand Binding Modes and Geometries

The binding mode of this compound to a metal center would likely involve the nitrogen atom of the quinoline ring and the nitrogen atom of the 2-amino group, forming a stable five-membered chelate ring. This bidentate coordination is a common feature for 2-aminoquinoline (B145021) derivatives.

The geometry of the resulting metal complex would be dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand and any co-ligands. Common geometries for transition metal complexes include tetrahedral, square planar, and octahedral. For instance, a divalent metal ion like Cu(II) or Ni(II) could potentially form a square planar or octahedral complex depending on the number of coordinated ligands and solvent molecules.

Design of Ligands for Catalytic Applications

Quinoline-based ligands have been extensively used in the development of catalysts for a variety of organic transformations. The electronic properties of the quinoline ring and the potential for modification make them attractive scaffolds. While there is no specific research on the use of this compound in catalysis, its structure suggests potential applications.

The design of catalytically active ligands often involves the introduction of specific functional groups to tune the electronic and steric environment around the metal center. For this compound, further functionalization at the ethoxy group or the quinoline ring could lead to ligands with enhanced catalytic activity or selectivity for specific reactions, such as C-C coupling reactions or asymmetric synthesis.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functionalized organic linkers can impart specific properties to the MOF, such as enhanced gas sorption or catalytic activity.

Amine-functionalized linkers are of particular interest for applications like CO₂ capture due to the favorable interactions between the amine groups and carbon dioxide. rsc.org While there are no reports of this compound being used as a linker in MOF synthesis, its structure possesses the necessary functional groups (the quinoline ring system and the amino group) to potentially act as a building block for novel MOFs. The synthesis of such MOFs would typically involve the solvothermal reaction of a metal salt with the this compound ligand. unl.edu The resulting framework would then need to be characterized to determine its structure, porosity, and stability.

Q & A

Q. What are the foundational synthetic routes for 4-Ethoxyquinolin-2-amine, and how can structural confirmation be achieved?

Methodological Answer:

  • Synthesis : Start with quinolin-2-amine (C₉H₈N₂) as a precursor. Introduce the ethoxy group via nucleophilic substitution or alkylation using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress with TLC .
  • Characterization :
    • NMR : Use ¹H/¹³C NMR to confirm ethoxy group integration (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.2 ppm for OCH₂) and aromatic proton environments .
    • Mass Spectrometry (MS) : Validate molecular weight (C₁₁H₁₂N₂O; theoretical MW = 200.23 g/mol) via high-resolution MS .
    • IR Spectroscopy : Identify N-H stretching (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. How can researchers ensure purity and reproducibility in synthesizing this compound?

Methodological Answer:

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Purity Assessment :
    • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>95%) and resolve byproducts .
    • Elemental Analysis : Verify C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational tools optimize regioselectivity during ethoxy group introduction?

Methodological Answer:

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes and competing pathways. Prioritize reactions with high thermodynamic favorability (ΔG < 0) .
  • DFT Calculations : Model transition states to evaluate steric/electronic effects of substituents on quinoline. Optimize solvent polarity (e.g., DMF vs. THF) to enhance regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Dose-Response Curves : Validate dose-dependent effects across multiple replicates to distinguish true activity from assay noise .

Q. How can spectroscopic data inconsistencies be addressed for this compound analogs?

Methodological Answer:

  • Dynamic NMR : Resolve tautomeric equilibria (e.g., amine vs. imine forms) by analyzing temperature-dependent shifts .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously assign stereochemistry and hydrogen-bonding networks .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 7-chloro-2-methylquinolin-4-amine) to identify systematic errors in peak assignments .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to Hill equation models using software (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from experimental variability .

Q. How should researchers design experiments to evaluate the environmental stability of this compound?

Methodological Answer:

  • Photodegradation Studies : Expose compounds to UV light (λ = 254–365 nm) in aqueous/organic solvents. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Hydrolysis Kinetics : Assess pH-dependent stability (pH 2–12) at 37°C. Calculate half-lives (t₁/₂) using first-order kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.